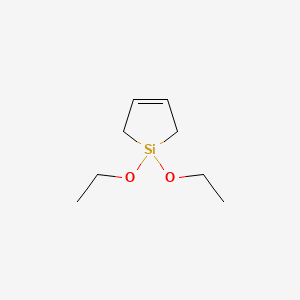

1,1-Diethoxy-2,5-dihydro-1H-silole

Description

Contextual Significance of Silicon in Modern Organic and Materials Chemistry

Silicon, a congener of carbon, possesses unique electronic and structural properties that have made it a cornerstone of modern chemical research. youtube.com Its larger atomic size, lower electronegativity, and the availability of d-orbitals for bonding allow for the synthesis of compounds with novel reactivity and functionality compared to their carbon analogues. youtube.comsoci.org In organic synthesis, organosilicon compounds are pivotal as protecting groups, reagents for stereoselective transformations, and precursors to complex molecular architectures. youtube.comjst.go.jp The strength of silicon-oxygen and silicon-fluorine bonds is a key factor in many of these applications. soci.org In materials science, silicon-containing polymers, such as silicones, exhibit exceptional thermal stability, chemical inertness, and tunable mechanical properties, leading to their widespread use in various industries. richsilicone.com

Overview of Silole Chemistry: Structure, Historical Development, and Fundamental Reactivity

Siloles, the silicon-containing analogues of cyclopentadiene, are five-membered heterocyclic compounds. gelest.com The first silole, a hexaphenyl-substituted derivative, was synthesized in 1959. gelest.com Since then, the field has expanded significantly, with the development of various synthetic methodologies. gelest.combohrium.com A key feature of siloles is the phenomenon of σ-π conjugation, which contributes to their interesting electronic and photophysical properties. nih.gov The reactivity of siloles is diverse; they can undergo reactions at the silicon center, the double bonds of the butadiene moiety, and can be converted into anionic species. gelest.comnih.gov The silole anion, in particular, has attracted interest due to its potential aromaticity, analogous to the cyclopentadienyl (B1206354) anion. gelest.com

Research Trajectory and Importance of Dihydro-1H-silole Frameworks

The dihydro-1H-silole framework represents a partially saturated derivative of the parent silole ring. This structural modification, where one of the double bonds of the silole ring is reduced, alters the electronic and steric properties of the molecule. Research into dihydro-1H-silole frameworks is driven by the desire to fine-tune the properties of silole-based materials and to explore new reactive pathways. These frameworks serve as important building blocks and precursors in organosilicon chemistry.

Specific Academic Research Relevance of 1,1-Diethoxy-2,5-dihydro-1H-silole

This compound, also known as 1,1-Diethoxy-1-silacyclopent-3-ene, is a specific derivative within the dihydro-1H-silole family. lookchem.com Its academic relevance stems from its utility as a chemical intermediate and a research compound for investigating the properties and reactivity of organosilicon molecules. lookchem.com The presence of two ethoxy groups on the silicon atom makes it a versatile precursor for further functionalization through reactions such as hydrolysis and reduction, allowing for the introduction of other substituents at the silicon center. This capability enables the synthesis of a wide array of new organosilicon compounds and materials. lookchem.com

Aims and Scope of Current and Future Research Endeavors

Current and future research involving this compound and related frameworks is focused on several key areas. A primary aim is the development of new and efficient synthetic routes to these compounds. Furthermore, there is a strong interest in exploring their potential applications as precursors to advanced materials, including polymers, and in the fields of electronics and pharmaceuticals. lookchem.com Investigations into the reaction mechanisms and the influence of the silicon heterocycle on the properties of resulting materials are also critical areas of ongoing study. The ultimate goal is to leverage the unique characteristics of these silicon-containing heterocycles to create innovative products with enhanced performance. lookchem.com

Compound Information

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 1,1-Diethoxy-1-silacyclopent-3-ene | 67059-49-8 | C8H16O2Si | 172.3 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-diethoxy-2,5-dihydrosilole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2Si/c1-3-9-11(10-4-2)7-5-6-8-11/h5-6H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXYGAKMGFQRNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si]1(CC=CC1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90217382 | |

| Record name | 1,1-Diethoxy-1-silacyclo-3-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67059-49-8 | |

| Record name | 1,1-Diethoxy-1-silacyclo-3-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067059498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diethoxy-1-silacyclo-3-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1 Diethoxy 2,5 Dihydro 1h Silole and Its Derivatives

Rational Design and Precursor Synthesis Strategies

The rational design of synthetic routes to 1,1-diethoxy-2,5-dihydro-1H-silole hinges on the strategic selection of precursors and reaction pathways that can efficiently construct the five-membered ring with the desired substitution pattern. Key strategies involve the use of readily available alkyne and silane (B1218182) precursors, metal-catalyzed cyclization reactions, and hydrolytic condensation approaches.

Utilization of Alkyne and Silane Precursors

A fundamental approach to constructing the dihydrosilole ring involves the reaction of a suitable diene or a precursor that can form a diene in situ with a diethoxysilane (B101294) derivative. For the synthesis of this compound, 1,3-butadiene (B125203) is the ideal diene counterpart to a reactive diethoxysilane species. The challenge lies in activating the diethoxysilane, which can be achieved through various means, including the use of metal catalysts or by generating a more reactive silylene equivalent.

Alternatively, bis(alkynyl)silanes can serve as precursors. For instance, a bis(alkynyl)silane bearing terminal triple bonds can undergo a double hydroboration followed by intramolecular carboboration to form the dihydrosilole ring system. nih.gov While this method has been demonstrated for other substituted silanes, the use of diethoxydi(alkynyl)silane would be a direct route to diethoxy-substituted dihydrosiloles.

Metal-Catalyzed Cyclization Pathways (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been applied to the synthesis of various heterocyclic compounds. In the context of dihydrosilole synthesis, palladium catalysts can facilitate the cyclization of appropriate precursors.

One plausible palladium-catalyzed route to this compound would involve the reaction of 1,3-butadiene with diethoxydihydrosilane (H₂Si(OEt)₂) in the presence of a palladium catalyst. Such reactions, often termed hydrosilylation, can proceed through various mechanisms, potentially involving π-allyl palladium intermediates when reacting with dienes. soton.ac.uk While specific examples for the synthesis of this compound via this method are not prevalent in the literature, related palladium-catalyzed carbonylations and cyclizations of dienes suggest its feasibility. nih.gov

The general mechanism for a palladium-catalyzed cyclization of a diene and a silane can be envisioned as follows:

Oxidative addition of the Si-H bond of diethoxydihydrosilane to a low-valent palladium complex.

Coordination of the diene to the resulting palladium-silyl hydride complex.

Migratory insertion of the diene into the Pd-H or Pd-Si bond.

Reductive elimination to afford the 2,5-dihydro-1H-silole and regenerate the palladium catalyst.

The choice of ligands on the palladium center is crucial for controlling the regioselectivity and efficiency of such reactions.

Hydrolytic Condensation Approaches in Siloxane Chemistry

Hydrolytic condensation is a cornerstone of siloxane chemistry, typically used to form Si-O-Si bonds and create polysiloxanes. While not a direct method for forming the C-Si-C backbone of the dihydrosilole ring, it can be conceptually applied in a multi-step strategy. This approach would involve the synthesis of a diethoxysilane precursor already containing the butenyl backbone.

For example, one could synthesize a butenyl-substituted triethoxysilane. Subsequent controlled intramolecular hydrolytic condensation is not a direct route to a dihydrosilole but is a key reaction in the broader field of silicon chemistry. The hydrolytic condensation of triethoxysilanes generally leads to the formation of silsesquioxanes. researchgate.net A more tailored approach would be required to favor an intramolecular cyclization to form the desired heterocycle, which is not a standard application of this methodology.

One-Pot Reaction Sequences for Dihydrosilole Formation

One-pot reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. For the synthesis of dihydrosiloles, cascade reactions that form multiple bonds in a single synthetic operation are particularly attractive.

Hydroboration-Carboboration Cascade Reactions

A notable one-pot synthesis of 2,5-dihydrosilole derivatives involves a hydroboration-carboboration cascade of bis(alkynyl)silanes. nih.gov This strategy has been successfully employed for the synthesis of 5-R-4-(9-BBN)-2,5-dihydro-1H-siloles with high yields (85-90%). nih.gov

The reaction proceeds via a double 1,2-hydroboration of a terminal triple bond in a bis(alkynyl)silane with two equivalents of 9-borabicyclo[3.3.1]nonane (9-BBN-H). This is followed by an intramolecular 1,1-carboboration, where the newly formed boron-carbon bond attacks the second alkyne moiety, leading to ring closure. Subsequent methanolysis can be used to quench the reaction. nih.gov

To apply this to the synthesis of this compound, one would start with diethoxydi(alkynyl)silane. The proposed reaction sequence is outlined below:

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | Diethoxydi(alkynyl)silane | 2 equiv. 9-BBN-H | Geminal diborane |

| 2 | Intramolecular | - | Dihydrosilole with BBN group |

| 3 | Dihydrosilole with BBN group | Methanol (B129727) | This compound |

This method highlights a sophisticated approach to constructing the dihydrosilole ring system in a controlled and efficient manner.

Intramolecular Ring-Closure Methodologies

Intramolecular ring-closure reactions are a powerful strategy for the synthesis of cyclic compounds, including heterocycles. For the formation of this compound, this would typically involve a precursor that already contains the silicon atom and the four-carbon chain, which is then induced to cyclize.

A potential precursor for such a reaction would be a butenyl-substituted diethoxysilane. For instance, a (but-3-en-1-yl)diethoxysilane could be synthesized and then subjected to a ring-closing reaction. One possible approach is a Brønsted acid-promoted cationic cyclization, which has been demonstrated for the synthesis of polysubstituted indenes from related starting materials. rsc.org In this scenario, the terminal double bond of the butenyl group would act as a nucleophile, attacking the electrophilic silicon center, which could be activated by a Lewis or Brønsted acid.

Another powerful intramolecular cyclization technique is ring-closing metathesis (RCM). However, RCM is typically used to form carbon-carbon double bonds and would not be directly applicable to the formation of the Si-C bonds in the dihydrosilole ring in a standard fashion.

Stereoselective and Regioselective Synthesis of this compound Frameworks

The precise control over the arrangement of atoms in three-dimensional space (stereoselectivity) and the specific placement of functional groups (regioselectivity) are paramount in modern organic synthesis. For the this compound framework, these aspects are crucial for tailoring its properties for various applications.

Regioselective Synthesis:

A key strategy for the regioselective synthesis of the 2,5-dihydro-1H-silole core involves the hydroboration of silicon-containing diynes. Research has demonstrated that the treatment of bis(alkynyl)silanes with 9-borabicyclo[3.3.1]nonane (9-BBN-H) can lead to the formation of 4-(9-BBN)-2,5-dihydrosiloles with high regioselectivity and yields. nih.gov The reaction proceeds through a double 1,2-hydroboration of a terminal alkyne, followed by an intramolecular 1,1-carboboration. Subsequent methanolysis of the resulting allylic borane (B79455) exclusively yields the 4-boryl-2,5-dihydrosilole isomer. nih.gov This borylated intermediate serves as a versatile handle for further functionalization.

The regioselectivity of this process is highlighted in the following table, which showcases the synthesis of various 4-(9-BBN)-2,5-dihydrosiloles.

Table 1: Regioselective Synthesis of 4-(9-BBN)-2,5-dihydrosiloles

| Entry | Bis(alkynyl)silane Substrate | Product | Yield (%) | Ref. |

|---|---|---|---|---|

| 1 | Phenyl(ethynyl)methyl(prop-1-yn-1-yl)silane | 1-Methyl-1-phenyl-4-(9-borabicyclo[3.3.1]nonan-9-yl)-1-sila-2,5-cyclopentadiene | 85 | nih.gov |

| 2 | (Ethynyl)dimethyl(prop-1-yn-1-yl)silane | 1,1-Dimethyl-4-(9-borabicyclo[3.3.1]nonan-9-yl)-1-sila-2,5-cyclopentadiene | 90 | nih.gov |

Stereoselective Synthesis:

The stereoselective synthesis of substituted 2,5-dihydro-1H-silole frameworks can be achieved through various methods, including diastereoselective reactions. One notable approach is the silacyclopropanation of chiral alkenes. nih.gov Although this method yields silacyclopropanes, their subsequent elaboration can lead to highly functionalized silacyclopentane (B13830383) structures, the saturated backbone of the target compound. The diastereoselectivity is primarily controlled by steric interactions between the bulky silylene reagent and the substituents on the chiral alkene.

Another powerful strategy involves the enantioselective functionalization of a pre-existing silacyclopentene core. For instance, the enantioselective β-elimination from an achiral silacyclopentene oxide can produce an enantioenriched silacyclopentenol. oup.com This chiral alcohol can then be used as a starting material for the stereoselective introduction of various functional groups at different positions of the ring through reactions such as epoxidation followed by nucleophilic ring-opening. oup.com

The following table presents examples of diastereoselective synthesis of functionalized cyclopentenes, which are carbocyclic analogues, illustrating the high levels of stereocontrol achievable in five-membered ring systems. These principles can be extended to the synthesis of chiral silacyclopentenes.

Table 2: Diastereoselective Synthesis of Functionalized Cyclopentene Derivatives

| Entry | Reaction Type | Reactants | Catalyst/Reagent | Diastereomeric Ratio (dr) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| 1 | Michael-Henry Reaction | Phenacylmalononitrile, Nitroolefin | Cinchona alkaloid-derived thiosquaramide | >95:5 | 92 | nih.gov |

| 2 | [4+1] Cycloaddition | Acylsilane, Electrophilic Diene | Photochemical | Not reported | 85 | acs.org |

Atom-Economical and Sustainable Synthetic Approaches

The principles of green chemistry, particularly atom economy and the use of sustainable resources, are increasingly influencing the design of synthetic routes. For the synthesis of this compound and its derivatives, these principles guide the development of more efficient and environmentally benign methodologies.

Atom-Economical Approaches:

Atom economy is a measure of the efficiency of a chemical reaction in which all the atoms of the reactants are incorporated into the final product. Cycloaddition reactions are inherently atom-economical. The [4+1] cycloaddition of a siloxycarbene, generated photochemically from an acylsilane, with a diene represents a metal-free, atom-economical route to functionalized cyclopentenes, the carbon analogues of dihydrosiloles. acs.org This approach, involving a transient donor-acceptor cyclopropane (B1198618) that rearranges to the more stable cyclopentene, showcases a high degree of atom economy.

Another powerful atom-economical method is the Diels-Alder, or [4+2], cycloaddition. While typically forming six-membered rings, variations of this reaction can be employed to construct heterocyclic systems. The use of recyclable catalysts and eco-friendly solvents further enhances the green credentials of such cycloadditions. nih.gov

The following table illustrates the atom economy of cycloaddition reactions for the synthesis of cyclic compounds.

Table 3: Atom-Economical Cycloaddition Reactions for Cyclic Compound Synthesis

| Entry | Reaction Type | Reactants | Product | Atom Economy (%) | Ref. |

|---|---|---|---|---|---|

| 1 | [4+2] Hetero-Diels-Alder | Imine, Diene | Pyrano[3,4-c]chromene derivative | >96 | nih.gov |

| 2 | [2+2] Cycloaddition/1,6-Nucleophilic Addition | Yne-allenone, 1,3-Dicarbonyl | Cyclobuta[a]naphthalen-1-ol | 100 | rsc.org |

Sustainable Synthetic Approaches:

Sustainable synthesis aims to minimize the environmental impact of chemical processes. This includes the use of renewable starting materials, environmentally benign solvents, and catalysts based on earth-abundant metals.

In the context of organosilicon chemistry, there is a significant drive to replace precious metal catalysts (e.g., platinum, rhodium) with more sustainable alternatives. Earth-abundant metals like cobalt are emerging as powerful catalysts for various transformations. For instance, cobalt-catalyzed enantioselective C-H alkoxylation has been developed for the synthesis of chiral diarylmethylamines, demonstrating the potential of these metals in asymmetric catalysis. nih.gov Such strategies can be envisioned for the enantioselective synthesis of functionalized silanes.

Furthermore, the use of water as a solvent and the development of reusable catalysts are key aspects of sustainable synthesis. For example, the synthesis of 1,2,3-triazoles has been achieved using a reusable zinc-based nanocrystal catalyst in water, offering a green and efficient protocol. rsc.org Electrochemical methods also present a sustainable alternative, often obviating the need for chemical oxidants or reductants. rsc.org

The following table provides examples of sustainable synthetic methods that employ earth-abundant metal catalysts or environmentally friendly reaction conditions.

Table 4: Sustainable Synthetic Methodologies

| Entry | Transformation | Catalyst | Key Sustainability Feature | Ref. |

|---|---|---|---|---|

| 1 | Enantioselective C-H Alkoxylation | Cobalt(II) complex | Earth-abundant metal catalyst | nih.gov |

| 2 | Coupling of Epoxides and Alkenes | Cobalt complex | Atom-economical, no stoichiometric base | rsc.org |

| 3 | Synthesis of 1,2,3-Triazoles | ZnO-CTAB nanocrystals | Reusable catalyst, water as solvent | rsc.org |

Reactivity and Mechanistic Investigations of 1,1 Diethoxy 2,5 Dihydro 1h Silole

Reactivity of the Endocyclic Double Bonds

The 2,5-dihydro-1H-silole ring contains a pair of double bonds that are poised for a variety of addition reactions. The electronic nature of these bonds is influenced by the presence of the silicon atom, which can affect their reactivity in cycloaddition, hydrogenation, and halogenation reactions.

Cycloaddition Reactions (e.g., Diels-Alder Type Reactions)

The conjugated diene system within the 2,5-dihydro-1H-silole ring makes it a prime candidate for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. In this type of reaction, the silole would act as the diene component, reacting with a dienophile to form a bicyclic adduct. The reactivity of the silole in a Diels-Alder reaction is dependent on several factors, including the nature of the dienophile and the substituents on the silole ring.

Generally, electron-withdrawing groups on the dienophile accelerate the reaction. The stereochemistry of the reaction is typically concerted and suprafacial, leading to a high degree of stereocontrol in the product. For 1,1-diethoxy-2,5-dihydro-1H-silole, the reaction with a symmetric dienophile like maleic anhydride (B1165640) would be expected to yield a single endo-adduct due to secondary orbital interactions.

Table 1: Predicted Diels-Alder Reactions of this compound

| Dienophile | Predicted Product | Reaction Conditions (Hypothetical) |

| Maleic Anhydride | 7,7-Diethoxy-7-silabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Thermal (e.g., reflux in toluene (B28343) or xylene) |

| Diethyl acetylenedicarboxylate | Diethyl 7,7-diethoxy-7-silabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | Thermal or Lewis acid catalysis |

| Acrylonitrile | 7,7-Diethoxy-7-silabicyclo[2.2.1]hept-5-ene-2-carbonitrile | High pressure or thermal |

Hydrogenation and Halogenation Studies

The double bonds of this compound are susceptible to reduction via catalytic hydrogenation. This reaction would result in the saturation of the five-membered ring to yield 1,1-diethoxysilacyclopentane. Common catalysts for this transformation include palladium on carbon (Pd/C) or platinum oxide (PtO₂), typically under a hydrogen atmosphere. The reaction is expected to proceed via syn-addition of hydrogen across the double bonds.

Halogenation of the endocyclic double bonds would lead to the formation of di- or tetra-halogenated silacyclopentane (B13830383) derivatives. The reaction with bromine (Br₂) or chlorine (Cl₂) would likely proceed through a halonium ion intermediate, resulting in anti-addition of the halogen atoms across the double bonds.

Table 2: Predicted Hydrogenation and Halogenation Reactions of this compound

| Reagent | Predicted Product | Reaction Conditions (Hypothetical) |

| H₂/Pd-C | 1,1-Diethoxysilacyclopentane | Room temperature, 1-5 atm H₂ |

| Br₂ | 3,4-Dibromo-1,1-diethoxysilacyclopentane | Inert solvent (e.g., CH₂Cl₂), low temperature |

| Cl₂ | 3,4-Dichloro-1,1-diethoxysilacyclopentane | Inert solvent, low temperature |

Transformations at the Silicon Center

The silicon atom in this compound is bonded to two ethoxy groups, which are susceptible to nucleophilic substitution. These reactions provide a pathway to modify the properties of the silole and to introduce a variety of functional groups at the silicon center.

Hydrolysis and Alcoholysis of Diethoxy Groups

The diethoxy groups can be hydrolyzed in the presence of water, typically under acidic or basic catalysis, to yield the corresponding silanediol (B1258837), 1,1-dihydroxy-2,5-dihydro-1H-silole. This silanediol can be a key intermediate for the formation of polysiloxanes or for further functionalization. The rate of hydrolysis is dependent on the pH of the reaction medium.

Alcoholysis, the reaction with an alcohol other than ethanol (B145695), can be used to exchange the ethoxy groups. For example, reaction with methanol (B129727) would lead to 1,1-dimethoxy-2,5-dihydro-1H-silole. This reaction is an equilibrium process and can be driven to completion by using a large excess of the new alcohol or by removing ethanol from the reaction mixture.

Transesterification Reactions

Transesterification is a specific type of alcoholysis where the alkoxy groups are exchanged with those from a different alcohol. This can be used to introduce a wide range of alkoxy substituents at the silicon center, thereby tuning the solubility and reactivity of the molecule. The reaction is typically catalyzed by an acid or a base.

Substitution Reactions at the Silicon Atom

The ethoxy groups can be displaced by a variety of nucleophiles, particularly organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi). This allows for the formation of new silicon-carbon bonds, leading to the synthesis of 1-alkyl-1-ethoxy- or 1,1-dialkyl-2,5-dihydro-1H-siloles. The reactivity of the dialkoxysilane towards these nucleophiles is generally lower than that of the corresponding chlorosilanes.

Table 3: Predicted Substitution Reactions at the Silicon Center of this compound

| Reagent | Predicted Product | Reaction Conditions (Hypothetical) |

| H₂O (acid or base catalyst) | 1,1-Dihydroxy-2,5-dihydro-1H-silole | Aqueous solvent mixture |

| CH₃OH (acid or base catalyst) | 1,1-Dimethoxy-2,5-dihydro-1H-silole | Excess methanol, reflux |

| CH₃MgBr (1 equivalent) | 1-Ethoxy-1-methyl-2,5-dihydro-1H-silole | Anhydrous ether or THF |

| CH₃MgBr (2 equivalents) | 1,1-Dimethyl-2,5-dihydro-1H-silole | Anhydrous ether or THF, prolonged reaction time |

While direct experimental validation for the reactivity of this compound is limited in the current body of scientific literature, its structural features suggest a rich and varied chemistry. The principles of cycloaddition, hydrogenation, and halogenation at the endocyclic double bonds, coupled with the versatile substitution chemistry at the silicon center, position this molecule as a valuable, yet underutilized, building block in organosilicon and materials chemistry. Further experimental investigation is warranted to fully elucidate the reactivity and mechanistic pathways of this intriguing compound.

Ring-Opening Reactions and Polymerization Initiation

Ring-opening polymerization (ROP) is a characteristic reaction of cyclic monomers, and silacyclopent-3-enes are known to undergo this transformation under specific conditions. Anionic ring-opening polymerization (AROP) of 1-sila- and 1-germacyclopent-3-enes has been demonstrated to yield polymers with novel structures and properties. nih.gov

The AROP of silacyclopent-3-enes is typically initiated by strong nucleophiles, such as organolithium reagents (e.g., n-butyllithium), often in the presence of a polar co-catalyst like hexamethylphosphoramide (B148902) (HMPA) or N,N,N',N'-tetramethylethylenediamine (TMEDA). nih.gov The polymerization proceeds via nucleophilic attack on the silicon atom, leading to the cleavage of a silicon-carbon bond within the ring. This process generates a new propagating anionic species that can subsequently attack another monomer, leading to chain growth.

A key feature of the AROP of silacyclopent-3-enes is its stereospecificity, yielding poly(1-sila-cis-pent-3-enes). nih.govlibretexts.org This indicates a controlled polymerization mechanism where the geometry of the double bond is retained in the polymer backbone. For this compound, the increased electrophilicity of the silicon atom due to the ethoxy groups might facilitate the initial nucleophilic attack, potentially influencing the rate of polymerization. However, the stability of the resulting propagating anion would also be a critical factor.

The molecular weight and molecular weight distribution of the resulting polymers are influenced by the initiator system and reaction conditions. While high molecular weights have been achieved for some substituted silacyclopent-3-enes, the distributions are often broad (Mw/Mn ≈ 2), suggesting the presence of chain transfer or termination reactions. nih.govlibretexts.org

| Monomer | Initiator System | Polymer Structure | Mw | Mn | Mw/Mn | Ref |

| 1,1-Dimethyl-1-silacyclopent-3-ene | n-BuLi/TMEDA | Poly(1,1-dimethyl-1-sila-cis-pent-3-ene) | 158,000 | 69,000 | 2.29 | nih.gov |

| 1,1-Dimethyl-1-silacyclopent-3-ene | n-BuLi/HMPA | Poly(1,1-dimethyl-1-sila-cis-pent-3-ene) | 120,700 | 30,400 | 3.97 | nih.gov |

| 1-Methyl-1-phenyl-1-silacyclopent-3-ene | n-BuLi/TMEDA | Poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene) | - | - | - | nih.gov |

This table presents data for related compounds to illustrate the general characteristics of anionic ring-opening polymerization of silacyclopent-3-enes. Data for this compound is not available.

Cationic ring-opening polymerization (CROP) of cyclosiloxanes is also a well-established process, typically initiated by strong acids. researchgate.netrsc.org While CROP of silacyclopent-3-enes is less common, the principle could potentially be applied. For this compound, the ethoxy groups could be susceptible to cleavage under strongly acidic conditions, which might complicate or prevent a controlled polymerization process.

Electrophilic and Nucleophilic Reactions of the Silole Ring

The 2,5-dihydro-1H-silole ring possesses two main sites for chemical reactions: the carbon-carbon double bond and the silicon atom.

Electrophilic Reactions: The double bond in the silole ring can undergo electrophilic addition reactions, similar to other alkenes. However, the proximity of the silicon atom can influence the regioselectivity and stereoselectivity of these additions. The reaction would typically proceed through a carbocationic intermediate. The stability of this intermediate would be a determining factor in the reaction pathway.

Nucleophilic Reactions: The silicon atom in this compound is a prime target for nucleophilic attack. The two ethoxy groups are good leaving groups, making nucleophilic substitution at the silicon center a feasible reaction pathway. This is a common reaction in organosilicon chemistry. The reaction would proceed through a pentacoordinate silicon intermediate or transition state. The high electrophilicity of the silicon atom in the target compound, induced by the ethoxy substituents, would make it particularly susceptible to this type of reaction. A wide range of nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents), alkoxides, and amines, could potentially displace one or both of the ethoxy groups.

| Reaction Type | Reagent | Potential Product |

| Electrophilic Addition | HBr | 3-Bromo-1,1-diethoxysilacyclopentane |

| Nucleophilic Substitution | MeMgBr | 1-Ethoxy-1-methyl-2,5-dihydro-1H-silole |

| Nucleophilic Substitution | 2 MeLi | 1,1-Dimethyl-2,5-dihydro-1H-silole |

This table outlines potential reactions based on general principles of organic and organosilicon chemistry. Specific experimental outcomes for this compound may vary.

Organometallic Transformations and Catalytic Intermediacy

The 2,5-dihydro-1H-silole ring can participate in various organometallic transformations, either by direct interaction of the silicon atom or the double bond with a transition metal center.

Transition metal-catalyzed reactions are a cornerstone of modern synthetic chemistry, and organosilicon compounds are frequently employed as substrates or precursors. The double bond in this compound can act as a ligand, coordinating to a transition metal. This coordination can activate the double bond towards further reactions, such as hydrogenation, hydrosilylation, or cycloaddition reactions. researchgate.net

Furthermore, the silicon-carbon bonds in the strained ring could be susceptible to cleavage by a transition metal center through oxidative addition. This could lead to the formation of metallacyclic intermediates, which could then undergo further transformations. While the dehydropolymerization of silanes to polysilanes is a well-known transition metal-catalyzed process, the involvement of cyclic silanes like this compound in such catalytic cycles is not well-documented but remains a plausible area of investigation.

The potential for this compound to act as a precursor to silylene intermediates through thermal or photochemical extrusion is another aspect of its potential organometallic chemistry. However, the presence of ethoxy groups might favor other reaction pathways.

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organosilicon compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment. For 1,1-Diethoxy-2,5-dihydro-1H-silole, a combination of ¹H, ¹³C, and ²⁹Si NMR would be employed for a comprehensive structural analysis.

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the four unique proton environments in the molecule.

Olefinic Protons (=CH): The two protons attached to the double bond within the silole ring (H-3 and H-4) are chemically equivalent and would appear as a singlet. Their chemical shift is anticipated in the downfield region, typically between 6.0 and 7.0 ppm , due to the deshielding effect of the double bond.

Allylic Protons (Si-CH₂): The four protons on the two methylene (B1212753) groups adjacent to the silicon atom (H-2 and H-5) are also equivalent. These would produce a singlet with an expected chemical shift in the range of 1.5 to 2.0 ppm .

Ethoxy Protons (-O-CH₂-CH₃): The methylene protons of the two ethoxy groups are equivalent and would present as a quartet around 3.6 to 3.8 ppm . The quartet splitting pattern arises from the coupling with the adjacent methyl protons.

Ethoxy Protons (-O-CH₂-CH₃): The methyl protons of the ethoxy groups are also equivalent and would appear as a triplet in the upfield region, typically around 1.1 to 1.3 ppm , due to coupling with the neighboring methylene protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 6.0 - 7.0 | Singlet | 2H | =CH |

| 1.5 - 2.0 | Singlet | 4H | Si-CH₂ |

| 3.6 - 3.8 | Quartet | 4H | -O-CH₂-CH₃ |

| 1.1 - 1.3 | Triplet | 6H | -O-CH₂-CH₃ |

The proton-decoupled ¹³C NMR spectrum of this compound would display four signals, corresponding to the four distinct carbon environments.

Olefinic Carbons (=CH): The two equivalent olefinic carbons are expected to resonate in the downfield region, likely between 130 and 140 ppm .

Ethoxy Methylene Carbons (-O-CH₂-CH₃): The methylene carbons of the ethoxy groups would appear in the range of 58 to 62 ppm .

Allylic Carbons (Si-CH₂): The methylene carbons bonded to the silicon atom are anticipated to have a chemical shift between 15 and 20 ppm .

Ethoxy Methyl Carbons (-O-CH₂-CH₃): The methyl carbons of the ethoxy groups would be the most shielded, appearing in the upfield region of 18 to 20 ppm .

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 130 - 140 | =CH |

| 58 - 62 | -O-CH₂-CH₃ |

| 18 - 20 | -O-CH₂-CH₃ |

| 15 - 20 | Si-CH₂ |

²⁹Si NMR spectroscopy is particularly informative for organosilicon compounds, as the chemical shift is highly sensitive to the substituents attached to the silicon atom. The ²⁹Si chemical shift range is broad, allowing for fine discrimination of silicon environments. For this compound, the silicon atom is bonded to two oxygen atoms and two carbon atoms within a five-membered ring. Based on data for similar di-alkoxy dialkyl silanes, the ²⁹Si NMR spectrum is expected to show a single resonance at a chemical shift between -5 and -25 ppm . This upfield shift relative to tetramethylsilane (B1202638) (TMS) is characteristic of silicon atoms bonded to two electronegative oxygen atoms.

Table 3: Predicted ²⁹Si NMR Chemical Shift for this compound

| Chemical Shift (δ) (ppm) | Silicon Environment |

| -5 to -25 | (C₂H₅O)₂Si (CH₂)₂ |

The synthesis of dihydrosiloles can sometimes involve organoboron intermediates, particularly through hydroboration reactions. acs.orgnih.gov For instance, the reaction of a suitable dialkynylsilane with a hydroborating agent like 9-borabicyclo[3.3.1]nonane (9-BBN-H) can lead to the formation of a boron-containing cyclic intermediate prior to subsequent reaction steps.

Should a synthetic pathway for this compound proceed through such an intermediate, ¹¹B NMR spectroscopy would be a critical technique for its identification and characterization. Organoboranes exhibit a wide range of chemical shifts in ¹¹B NMR, which are dependent on the coordination number and the nature of the substituents on the boron atom. A tricoordinate boron atom in an allylic borane (B79455) intermediate would typically display a broad signal in the range of +60 to +90 ppm . The broadness of the signal is a characteristic feature of the quadrupolar ¹¹B nucleus.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound would be characterized by several key absorption bands corresponding to the vibrations of its specific bonds.

C-H Stretching: Absorptions for the sp² C-H bonds of the olefinic group are expected just above 3000 cm⁻¹ (typically 3010-3050 cm⁻¹ ). The sp³ C-H stretching vibrations from the ethoxy and methylene groups will appear just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹ ).

C=C Stretching: A moderate absorption band corresponding to the carbon-carbon double bond stretch within the ring is expected around 1600-1650 cm⁻¹ .

Si-O-C Stretching: A strong, characteristic absorption band, or a set of bands, associated with the asymmetric stretching of the Si-O-C linkage is anticipated in the region of 1050-1110 cm⁻¹ . researchgate.netgelest.com This is often one of the most intense peaks in the spectra of alkoxysilanes.

Si-CH₂ Vibrations: Vibrations involving the Si-CH₂ groups are also expected, though they may be less intense and appear in the fingerprint region of the spectrum.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3010 - 3050 | Medium | =C-H Stretch |

| 2850 - 2980 | Strong | C-H Stretch (Alkyl) |

| 1600 - 1650 | Medium | C=C Stretch |

| 1050 - 1110 | Strong, Broad | Si-O-C Asymmetric Stretch |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its molecular structure. For This compound , Raman spectroscopy is instrumental in identifying the characteristic vibrations of the silacyclopentene ring and the ethoxy substituents. nih.govresearchgate.net

Si-O Stretching and Bending Modes: The vibrations associated with the Si-O-C linkages of the diethoxy groups are expected to appear in the region of 600-800 cm⁻¹. The Si-(OCH₃)₂ groups in silyl-modified polymers, for instance, show a distinct peak around 620 cm⁻¹, which decreases during hydrolysis. scirp.org For ethoxy groups, similar characteristic vibrations would be anticipated.

C-C and C=C Stretching Modes: The dihydro-silole ring contains both single and double carbon-carbon bonds. The C=C stretching vibration within the silacyclopentene ring is expected to produce a signal in the range of 1500-1650 cm⁻¹. The C-C stretching vibrations would appear at lower wavenumbers.

C-H Vibrational Modes: The stretching and bending vibrations of the C-H bonds in the ethyl groups and on the silole ring would be prominent in the regions of 2850-3000 cm⁻¹ and 1300-1470 cm⁻¹, respectively.

Si-C and Ring Deformation Modes: Vibrations involving the silicon-carbon bonds and the deformation of the five-membered ring are expected at lower frequencies, typically below 700 cm⁻¹.

The analysis of homologous series of alkyltrimethoxysilanes has demonstrated the utility of Raman spectroscopy in identifying relevant vibrational bands and their origins. rsc.org A detailed Raman analysis of This compound would provide valuable insights into its molecular structure and purity.

Table 1: Expected Characteristic Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference for Analogy |

| Si-O-C Stretching | 600 - 800 | scirp.org |

| C=C Stretching (ring) | 1500 - 1650 | datapdf.com |

| C-H Stretching | 2850 - 3000 | datapdf.com |

| Si-C Stretching | Below 700 | nih.gov |

| Ring Deformation | Below 700 | nih.gov |

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns. nih.gov The mass spectrum of This compound would provide definitive confirmation of its molecular formula and offer insights into the stability of the cyclic silane (B1218182) structure and its substituents.

While a specific mass spectrum for This compound is not provided in the search results, the fragmentation behavior can be predicted based on studies of other silanes and cyclic organic compounds. acs.orgwhitman.eduyoutube.comcas.cn Upon electron ionization, the molecular ion [M]⁺ would be formed. Key fragmentation pathways would likely involve:

Loss of Ethoxy Groups: A primary fragmentation pathway would be the cleavage of the Si-O bonds, leading to the loss of an ethoxy radical (•OCH₂CH₃) or an ethoxy group as ethylene (B1197577) oxide, resulting in ions at [M-45]⁺ and [M-44]⁺, respectively. The subsequent loss of the second ethoxy group would also be expected.

Cleavage of the Ethyl Group: Fragmentation of the ethoxy substituent itself, such as the loss of an ethyl radical (•CH₂CH₃) to form an [M-29]⁺ ion, is a common pathway for ethyl ethers.

Ring Fragmentation: The dihydro-silole ring can undergo fragmentation. The stability of cyclic structures often leads to the loss of small neutral molecules like ethylene (C₂H₄), which would result in an ion at [M-28]⁺. whitman.educas.cn

Rearrangement Reactions: As with many organosilicon compounds, rearrangement reactions prior to fragmentation are possible, potentially leading to the formation of unexpected fragment ions. acs.org

High-resolution mass spectrometry techniques, such as Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), would allow for the determination of the exact masses of the parent and fragment ions, further confirming their elemental compositions. nih.gov

Table 2: Predicted Key Mass Spectrometric Fragments for this compound

| Fragment Ion | Proposed Origin | Reference for Analogy |

| [M]⁺ | Molecular Ion | nih.gov |

| [M-28]⁺ | Loss of Ethylene (C₂H₄) from the ring | whitman.educas.cn |

| [M-29]⁺ | Loss of Ethyl radical (•C₂H₅) | whitman.edu |

| [M-45]⁺ | Loss of Ethoxy radical (•OC₂H₅) | acs.org |

X-ray Crystallography for Solid-State Structural Determination

A crystal structure for This compound has not been specifically reported in the provided search results. However, crystallographic analyses of other substituted siloles and related cyclic compounds provide a basis for predicting its solid-state structure. researchgate.net The key structural features that would be determined include:

Ring Conformation: The five-membered dihydro-silole ring would likely adopt a non-planar conformation, such as an envelope or twisted-envelope shape, to minimize ring strain.

Silicon Geometry: The silicon atom, being bonded to two carbon atoms of the ring and two oxygen atoms of the ethoxy groups, would exhibit a tetrahedral geometry. The C-Si-C angle within the ring would be constrained by the five-membered ring structure.

Bond Lengths and Angles: X-ray diffraction would provide precise measurements of the Si-C, Si-O, C-C, C=C, and C-O bond lengths, as well as the various bond angles throughout the molecule. These parameters would offer insights into the electronic effects of the silicon atom and the ethoxy groups on the ring system.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular interactions, such as van der Waals forces or weak hydrogen bonds, which influence the macroscopic properties of the solid.

For comparison, the crystal structure of a related silole derivative showed that the molecule possesses an axis of symmetry and specific torsion angles between the ring and its substituents. researchgate.net A similar detailed analysis of This compound would be invaluable for understanding its structure-property relationships.

Table 3: Anticipated Structural Parameters from X-ray Crystallography of this compound

| Structural Parameter | Expected Feature | Reference for Analogy |

| Ring Conformation | Non-planar (e.g., envelope) | researchgate.net |

| Silicon Coordination Geometry | Tetrahedral | nih.gov |

| C-Si-C Bond Angle (in ring) | Constrained by 5-membered ring | researchgate.net |

| Intermolecular Forces | Van der Waals, potential weak C-H···O interactions | researchgate.net |

Theoretical and Computational Chemistry Studies of 1,1 Diethoxy 2,5 Dihydro 1h Silole

Quantum Chemical Calculations on Electronic Structure and Bonding Characteristics

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide significant insights into the electronic structure and bonding of 1,1-Diethoxy-2,5-dihydro-1H-silole. The geometry around the silicon atom is tetrahedral, with the Si-C and Si-O bond lengths and angles being defining characteristics. In related aryl-substituted alkoxysilanes, Si-O bond lengths are typically around 1.65 Å, and C-Si-C bond angles within five-membered rings are necessarily constrained to be less than the ideal tetrahedral angle of 109.5°. researchgate.net The presence of electronegative ethoxy groups on the silicon atom significantly influences the electronic properties of the silole ring. dakenchem.comnih.gov

These ethoxy groups act as electron-withdrawing substituents, which lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This effect is critical in determining the molecule's reactivity and stability. The HOMO-LUMO gap is a key parameter derived from these calculations, indicating the chemical reactivity and the energy required for electronic excitation. For phenyl-substituted siloles, the nature of the substituents at the 1,1-position is known to tune these energy levels. researchgate.net

Table 1: Calculated Electronic Properties of a Model Silole System Note: This table presents hypothetical data for this compound based on typical values for similar organosilicon compounds calculated at the B3LYP/6-31G(d) level of theory. Actual values would require specific computation.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Mechanistic Pathway Elucidation through Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states (TS). For this compound, a key reaction is its hydrolysis and subsequent condensation, a fundamental process in sol-gel chemistry. dakenchem.com The hydrolysis is initiated by the protonation of an ethoxy oxygen, followed by nucleophilic attack by water and elimination of ethanol (B145695). DFT calculations can model the energy profile of this pathway, identifying the structures of intermediates and the transition state for the rate-determining step. nih.gov

Another important class of reactions for dihydro-siloles involves the double bond, such as hydrosilylation or cycloaddition. researchgate.netacs.org For instance, in the hydrosilylation of a conjugated diene, computational studies can distinguish between different mechanistic pathways, such as those involving 1,2- versus 1,4-addition. researchgate.netacs.org Transition state analysis, often performed with methods like Synchronous Transit-Guided Quasi-Newton (STQN), can determine the activation barriers for competing pathways. These calculations have shown that ligand interactions and the specific geometry of the transition state are crucial in controlling regioselectivity. researchgate.net For a molecule like this compound, transition state analysis could predict the stereochemical outcome of additions to the C=C bond.

Theoretical analyses of catalytic cycles, for example in cobalt-catalyzed hydrogen evolution, demonstrate the power of these methods. nih.gov By calculating the free energies of intermediates and transition states, the most favorable reaction pathway can be identified from multiple possibilities, including monometallic and bimetallic routes. nih.gov This type of analysis could be applied to transition-metal-catalyzed reactions involving this compound.

Prediction of Chemical Reactivity and Regioselectivity

The prediction of chemical reactivity and regioselectivity is a major application of computational chemistry. rsc.org For this compound, reactivity can be assessed using frontier molecular orbital (FMO) theory. The shapes and energies of the HOMO and LUMO indicate how the molecule will interact with electrophiles and nucleophiles. The LUMO is typically centered on the silicon atom and the C=C bond, suggesting these are the primary sites for nucleophilic attack. The HOMO is often located on the C=C double bond, making it susceptible to electrophilic attack.

Reactivity indices derived from conceptual DFT, such as Fukui functions or local softness, can provide a more quantitative prediction of regioselectivity. sid.ir These descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For example, in cycloaddition reactions, these indices can predict which carbon of the double bond is more likely to react with a given diene or dipolarophile. sid.ir

Computational studies on the regioselectivity of reactions like the carbopalladation of dienes show that subtle electronic and steric effects, often governed by ligands on a metal catalyst, determine the outcome. researchgate.net DFT calculations can model the transition states for different regioisomeric pathways, and the calculated energy differences can predict the product distribution with high accuracy. researchgate.netnih.gov Similar approaches could be used to predict the regioselectivity of reactions involving the double bond of this compound.

Conformational Analysis and Molecular Dynamics Simulations

The five-membered dihydro-silole ring is not planar and exists in various conformations, typically envelope or twist forms. masterorganicchemistry.com Conformational analysis, using computational methods, can determine the relative energies of these conformers and the energy barriers for their interconversion. For substituted cyclohexanes, it is well-established that substituents prefer equatorial positions to minimize steric strain. pressbooks.pubutexas.edulibretexts.org A similar principle applies to the dihydro-silole ring, where the ethoxy groups at the silicon atom will adopt conformations that minimize steric hindrance with the ring.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.gov MD simulations rely on force fields, which are sets of parameters describing the potential energy of the system. While general force fields for organosilicon molecules are still under development, specialized parameter sets can be created to model specific systems. nih.govresearchgate.net MD simulations can provide insights into the conformational flexibility of the molecule, the motion of the ethoxy groups, and its interactions with solvent molecules or other species in a mixture. mdpi.comresearchgate.net For example, simulations could model the aggregation behavior of these molecules in solution or the dynamics of their polymerization during the formation of silicone materials. mdpi.com

Spectroscopic Parameter Prediction and Validation

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate the proposed structure. nih.govnih.gov

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT, often using the Gauge-Independent Atomic Orbital (GIAO) method. scilit.comresearchgate.net The calculated shifts are typically scaled to correct for systematic errors in the computational method. For this compound, calculations would predict distinct signals for the different protons and carbons in the molecule, including the CH₂ and CH₃ groups of the ethoxy substituents, and the olefinic and aliphatic protons of the silole ring. Comparing these predicted spectra with experimental data is a powerful method for structural confirmation. nih.govualberta.canih.gov

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can also be predicted computationally. The calculation provides the frequencies and intensities of the vibrational modes. nih.gov Key predicted bands would include the C=C stretching vibration of the double bond, Si-O stretching modes, and various C-H stretching and bending modes. This information is invaluable for interpreting experimental spectra and assigning observed absorption bands to specific molecular motions.

Table 2: Predicted Spectroscopic Data for this compound Note: These are representative, hypothetical values based on general knowledge of similar compounds. Specific calculations are required for accurate predictions.

| Spectroscopic Parameter | Predicted Value | Assignment |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | ~5.8-6.2 | Olefinic H (C=C-H) |

| ~3.7-3.9 | Ethoxy H (-O-CH₂) | |

| ~1.8-2.0 | Aliphatic H (Si-CH₂) | |

| ~1.1-1.3 | Ethoxy H (-CH₃) | |

| ¹³C NMR Chemical Shift (ppm) | ~130-135 | Olefinic C (C=C) |

| ~58-62 | Ethoxy C (-O-CH₂) | |

| ~15-20 | Aliphatic C (Si-CH₂) | |

| ~17-19 | Ethoxy C (-CH₃) | |

| IR Absorption (cm⁻¹) | ~1600-1650 | C=C Stretch |

| ~1050-1100 | Si-O-C Stretch |

Advanced Synthetic Applications of 1,1 Diethoxy 2,5 Dihydro 1h Silole and Its Derivatives

Building Blocks for Complex Organosilicon Scaffolds

1,1-Diethoxy-2,5-dihydro-1H-silole serves as a highly versatile and reactive intermediate for the construction of more elaborate organosilicon structures. researchgate.net The diethoxy groups attached to the silicon atom are readily susceptible to hydrolysis and alcoholysis, allowing for their conversion into other functional groups or for the formation of siloxane bridges. This reactivity is fundamental to its utility in creating complex molecular architectures.

The core 2,5-dihydro-1H-silole ring, a five-membered ring containing one silicon atom and a carbon-carbon double bond, provides a unique scaffold that can be chemically modified in various ways. One-pot synthesis methods have been developed to produce functionalized 2,5-dihydrosiloles. nih.gov For instance, the reaction of bis(alkynyl)silanes with hydroborating agents like 9-borabicyclo[3.3.1]nonane (9-BBN-H) can yield 4-(9-BBN)-2,5-dihydrosiloles. nih.gov This intermediate can then undergo further reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Hiyama coupling), to introduce a wide range of organic substituents onto the silole ring. researchgate.net This strategic functionalization is key to building complex, three-dimensional organosilicon scaffolds with tailored electronic and steric properties.

The general process of using organosilicon compounds as building blocks often involves leveraging Si-C coupling reactions to create intricate molecular frameworks. researchgate.net this compound fits perfectly within this paradigm, acting as a modifiable core unit from which more complex structures can be elaborated.

Precursors for Polymerization and Macromolecular Synthesis

The unique structure of the silole ring makes it an attractive component for advanced polymers and macromolecules. Its derivatives are increasingly used as monomers in various polymerization reactions to create materials with novel thermal, optical, and electronic properties. acs.orgresearchgate.net

Design of Silole-Containing Polymers and Oligomers

Silole-containing polymers are designed to harness the unique electronic properties of the silole ring. The interaction between the σ* orbitals of the exocyclic Si-C bonds and the π* orbital of the butadiene fragment in the silole ring results in low-lying LUMO (Lowest Unoccupied Molecular Orbital) levels. This characteristic is highly desirable for creating electron-transporting or emissive materials.

Researchers have successfully synthesized polymers where the silole moiety is either a pendant group attached to a polymer backbone or integrated directly into the main chain. For example, substituted polyacetylenes carrying pentaphenylsilole pendants have been synthesized via polymerization of silolylacetylene monomers using catalysts like NbCl₅ and WCl₆-Ph₄Sn. acs.org These polymers exhibit high thermal stability and interesting photoluminescent (PL) properties, such as aggregation-induced emission (AIE), where they are non-emissive when dissolved but become highly luminescent in an aggregated state. acs.org Similarly, silole-containing poly(silylenevinylene)s have been prepared, demonstrating high thermal stability and utility in applications like explosive detection. researchgate.net

| Polymer Type | Monomer Example | Catalyst/Method | Key Properties | Reference |

| Silole-Pendant Polyacetylene | HC⋮C(CH₂)₉O(pentaphenylsilole) | WCl₆−Ph₄Sn | High thermal stability (~350 °C), Aggregation-Induced Emission (AIE) | acs.org |

| Poly(silylenevinylene) | Divinylsilole derivatives | Hydrosilylation | High thermal stability, Aggregation-Enhanced Emission (AEE), Chemosensing | researchgate.net |

Crosslinking and Network Formation via Silole Moieties

The ethoxy groups on this compound are key functional handles for crosslinking and the formation of robust polymer networks. This process typically occurs via a two-step mechanism analogous to the silane (B1218182) crosslinking method widely used for polymers like polyethylene. researchgate.net

Grafting: The silole monomer can be grafted onto a polymer backbone.

Hydrolysis and Condensation: In the presence of moisture, the diethoxy groups hydrolyze to form reactive silanol (B1196071) (Si-OH) groups. These silanols then undergo condensation reactions with each other, forming stable siloxane (Si-O-Si) bonds that create a cross-linked network. frontiersin.orgnih.gov

This moisture-curing process transforms a collection of linear or branched polymer chains into a single, continuous three-dimensional network. youtube.comyoutube.com The resulting material often exhibits significantly improved mechanical strength, thermal stability, and chemical resistance. frontiersin.org While the silole ring itself is not directly involved in this specific crosslinking mechanism, its presence in the polymer imparts the unique electronic or optical properties mentioned previously, leading to multifunctional network materials.

Synthesis of Annulated Silole Systems and Polycyclic Heterocycles

Annulated silole systems, where the silole ring is fused with other ring structures, are of great interest due to their extended π-conjugation and potential applications in organic electronics. This compound and its derivatives are valuable precursors for these complex structures.

The synthesis of silole-annulated analogs can be achieved through one-pot procedures involving intramolecular carboboration of bis(alkynyl)silanes. nih.gov This method allows for the controlled formation of fused ring systems where the silole is part of a larger polycyclic framework. The resulting annulated dihydrosiloles can be subsequently dehydrogenated or further functionalized to create fully conjugated aromatic systems.

The broader field of polycyclic heterocycle synthesis offers numerous strategies that can be adapted for creating complex silole-based molecules. nih.govscispace.com For example, palladium-catalyzed cascade reactions, which involve sequential intramolecular bond formations, are powerful tools for building tricyclic or tetracyclic nitrogen heterocycles and could be conceptually applied to oxygen- or sulfur-containing analogs fused to a silole ring. nih.gov Similarly, carbonylative double cyclization, catalyzed by palladium iodide, has been used to create polycyclic systems like furothienopyran derivatives, demonstrating a pathway to complex fused heterocycles from readily available starting materials. researchgate.net These advanced synthetic methods highlight the potential for transforming simple silole precursors into intricate polycyclic and heteroaromatic structures. clu-in.orgnih.govnih.govnih.govyoutube.comresearchgate.net

Role in Catalytic Cycles and Ligand Design

The application of this compound and related structures in catalysis is an emerging area of research. The silole ring, as a heteroatom-containing cycloolefin, has the potential to act as a ligand for transition metals, influencing the outcome of catalytic reactions. researchgate.net

The design of effective ligands is crucial for the advancement of homogeneous catalysis. nih.gov Ligands modify the steric and electronic environment of a metal center, thereby controlling its reactivity and selectivity. Phospholes, the phosphorus analogs of siloles, have been extensively studied as ligands in a variety of metal-catalyzed reactions, including asymmetric hydroformylation and cross-coupling. researchgate.netrsc.org The success of phosphole-based ligands suggests that siloles could also serve as effective ligands, offering different electronic properties due to the distinct nature of the silicon atom.

The 2,5-dihydro-1H-silole structure can be considered a hybrid heteroatom/olefin ligand. researchgate.net Such ligands can participate directly in catalytic cycles in a "non-innocent" fashion, where the ligand itself undergoes reversible covalent changes during the reaction. This contrasts with "innocent" spectator ligands that simply tune the metal's properties. The development of silole-based ligands could therefore open new avenues in cooperative catalysis, where both the metal and the ligand play active roles in the transformation. researchgate.net Furthermore, these ligands could be anchored to silica (B1680970) supports to create heterogeneous catalysts with enhanced stability and recyclability. mdpi.com

Future Research Directions and Outlook

Exploration of Novel Reaction Pathways and Catalytic Applications

Future research into 1,1-Diethoxy-2,5-dihydro-1H-silole would likely commence with a thorough exploration of its fundamental reactivity. A key area of interest would be the development of novel reaction pathways that leverage the presence of the diethoxy groups on the silicon atom. These groups could serve as versatile handles for a variety of transformations, potentially leading to new synthetic methodologies.

The exploration of catalytic applications for this specific silole is a logical next step. While direct catalytic applications of this compound have not been reported, the broader family of siloles has shown promise in various catalytic processes. Future investigations could focus on its potential as a precursor to catalytically active species or as a ligand for transition metal catalysts. The development of new catalytic systems is a dynamic field, and the unique electronic environment of the silole ring could impart novel reactivity and selectivity in catalytic transformations.

Development of Advanced Functionalization Strategies for Tunable Properties

A significant area of future research will undoubtedly be the development of advanced strategies to functionalize the this compound core. The ability to introduce a variety of substituents onto the silole ring is crucial for fine-tuning its electronic, optical, and physical properties for specific applications.

One promising approach involves the selective modification of the carbon backbone of the dihydro-silole ring. Research into related silacyclopent-3-enes has demonstrated that functionalization at the C2 position is achievable. rsc.orgnih.govmdpi.com This could be extended to the diethoxy derivative, allowing for the introduction of a wide array of functional groups. Furthermore, the development of methods for the controlled polymerization of functionalized siloles could lead to new materials with tailored properties.

Integration into Hybrid Organic-Inorganic Material Systems

The integration of this compound into hybrid organic-inorganic materials is a particularly exciting prospect. Such hybrid materials often exhibit synergistic properties that are not present in the individual components. mdpi.comresearchgate.netwikipedia.org The diethoxy groups on the silicon atom of the target compound are ideal for sol-gel processes, allowing for the formation of covalent bonds with inorganic networks like silica (B1680970).

Future research in this area could focus on creating novel composite materials where the silole unit is either a pendant group on a polymer backbone or an integral part of a cross-linked network. These materials could find applications in areas such as sensing, catalysis, and as advanced coatings with unique optical or mechanical properties. The ability to control the interface between the organic silole component and the inorganic matrix will be critical for optimizing the performance of these hybrid systems.

Synergistic Experimental and Computational Approaches for Mechanistic Understanding

A deep understanding of the reaction mechanisms and electronic properties of this compound will be essential for its rational design and application. Future research should employ a synergistic approach that combines experimental studies with high-level computational modeling.

Computational studies, using methods like Density Functional Theory (DFT), can provide valuable insights into the geometric and electronic structure of the molecule, as well as predict its reactivity and spectroscopic properties. mdpi.com These theoretical predictions can then guide experimental work, leading to a more efficient and targeted exploration of the compound's chemistry. For instance, computational modeling could help in understanding the mechanism of aggregation-induced emission (AIE), a phenomenon observed in some silole derivatives, which could be a property of functionalized this compound as well. mdpi.com

Design of Next-Generation Organosilicon Heterocycles for Emerging Technologies

The knowledge gained from studying this compound could serve as a springboard for the design of next-generation organosilicon heterocycles with advanced functionalities. By systematically modifying the substituents on the silicon atom and the carbon backbone, it should be possible to create a library of new compounds with a wide range of properties.

These novel organosilicon heterocycles could be designed to target specific emerging technologies. For example, silole derivatives have already shown promise in optoelectronic applications, such as in organic light-emitting diodes (OLEDs) and solar cells. Future research could focus on designing derivatives of this compound with enhanced charge transport properties or specific light-emitting characteristics. The versatility of organosilicon chemistry provides a vast design space for the creation of new materials that could address some of the most pressing technological challenges.

Q & A

Q. What are the key physical and chemical properties of 1,1-Diethoxy-2,5-dihydro-1H-silole, and how do they influence experimental design?

Answer: The compound’s properties dictate handling, storage, and reaction conditions. Key parameters include:

| Property | Value | Relevance to Experimentation |

|---|---|---|

| Molecular Formula | C₈H₁₆O₂Si | Determines stoichiometric calculations |

| Molecular Weight | 172.30 g/mol | Critical for molarity-based reactions |

| Boiling Point | 189.4 ± 29.0 °C (760 mmHg) | Guides distillation/purification steps |

| Density | 0.9 ± 0.1 g/cm³ | Influences solvent compatibility |

| Flash Point | 74.5 ± 11.8 °C | Indicates flammability risks |

Methodological Note: Use inert atmospheres (e.g., nitrogen) during synthesis due to potential sensitivity to moisture or oxygen. Low flash point necessitates flame-free environments .

Q. What synthetic routes are commonly employed for this compound, and what are critical reaction parameters?

Answer: While detailed synthesis protocols are proprietary, silacyclopentene derivatives are typically synthesized via:

- Ring-closing metathesis of silicon-containing precursors.

- Hydrosilylation of dienes with ethoxysilanes.

Optimization Tips:

- Use anhydrous solvents (e.g., THF, toluene) to prevent hydrolysis of ethoxy groups.

- Monitor reaction progress via GC-MS or NMR to detect intermediates.

- Control temperature (<0°C to room temperature) to avoid side reactions .

Advanced Research Questions

Q. How can this compound be utilized as a precursor for heterocyclic compound synthesis?

Answer: The compound’s strained silole ring enables unique reactivity:

- Silicon-directed electrophilic substitution: The Si center activates adjacent C-H bonds for functionalization.

- Ring-opening polymerization: Forms silicon-containing polymers for materials science applications.

Case Study: In synthesizing sila-drug candidates, replace carbon in aromatic systems with silicon to modulate bioavailability. Validate structural changes via X-ray crystallography and DFT calculations .

Q. What advanced analytical techniques are recommended for characterizing this compound and its derivatives?

Answer:

- Multinuclear NMR (¹H, ¹³C, ²⁹Si): Resolves Si-C coupling and confirms substitution patterns.

- High-resolution mass spectrometry (HRMS): Verifies molecular ion peaks and fragmentation pathways.

- X-ray photoelectron spectroscopy (XPS): Probes silicon oxidation states in solid-state samples.

Data Interpretation Example: A downfield ²⁹Si NMR shift (~30–50 ppm) confirms tetrahedral silicon coordination .

Q. How should researchers address contradictions in reported reactivity or stability data for this compound?

Answer: Contradictions often arise from variations in experimental conditions (e.g., trace moisture, oxygen). Mitigation strategies:

- Reproducibility Checks: Replicate studies under controlled atmospheres (glovebox) and document humidity levels.

- Computational Validation: Compare experimental results with DFT-calculated reaction pathways.

- Meta-Analysis: Systematically review literature to identify trends (e.g., solvent polarity effects on stability) .

Safety and Handling Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer: While no specific SDS is available for this compound, general silane safety guidelines apply:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Storage: Keep in sealed containers under inert gas (argon) at –20°C to prevent degradation.

Emergency Measures: For spills, neutralize with dry sand or vermiculite; avoid water to prevent exothermic reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.